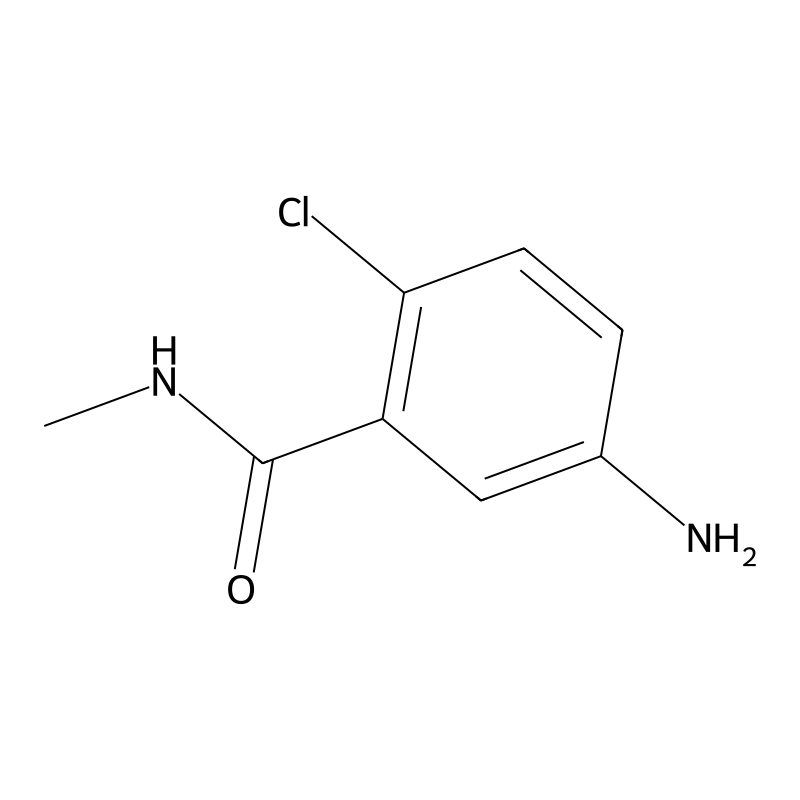

5-amino-2-chloro-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Antibacterial Activities

Scientific Field: Biochemistry and Microbiology

Application Summary: 5-amino-2-chloro-N-methylbenzamide may be used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities.

Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity.

Synthesis of Insecticides

Scientific Field: Organic Chemistry and Agriculture

Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole.

Methods of Application: The synthesis involves forming a mixture of a compound of Formula V, a solvent, and a halogenation reagent. This mixture is then reacted, and a second mixture containing an oxidation agent and a catalyst is introduced.

Synthesis of Anthranilamide Compounds

Scientific Field: Organic Chemistry

Application Summary: 5-amino-2-chloro-N-methylbenzamide can be used in the synthesis of certain anthranilamide compounds.

5-amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol. It features an amine group, a chloro substituent, and a methyl group attached to a benzamide structure. The compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Acylation Reactions: The amine group can react with acyl chlorides to form more complex amides.

- Reduction: The compound can be reduced to yield corresponding amines or other derivatives depending on the conditions used.

These reactions are essential for synthesizing derivatives with potential pharmaceutical applications.

5-amino-2-chloro-N-methylbenzamide has been studied for its biological properties, particularly in relation to herbicides and pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential activity against various biological targets. For instance, it may exhibit herbicidal properties similar to those observed in related compounds like saflufenacil .

Several methods have been developed for synthesizing 5-amino-2-chloro-N-methylbenzamide:

- From 2-chloro-N-methylbenzamide: This method involves the introduction of an amino group at the 5-position through various substitution reactions.

- Grignard Reagent Method: Utilizing Grignard reagents for substitution at the chloro position can yield the desired compound efficiently .

- Catalytic Hydrogenation: Reduction of nitro derivatives can also lead to the formation of 5-amino-2-chloro-N-methylbenzamide .

These methods highlight the versatility in synthetic approaches available for this compound.

5-amino-2-chloro-N-methylbenzamide finds applications primarily in:

- Agriculture: As a potential herbicide or intermediate in herbicide synthesis.

- Pharmaceuticals: In drug development, particularly for compounds targeting specific biological pathways.

Its unique structure allows it to serve as a building block for more complex molecules in medicinal chemistry.

Interaction studies indicate that 5-amino-2-chloro-N-methylbenzamide may interact with various biological systems, particularly in herbicide formulations. Its interactions can be influenced by its structural features, which affect binding affinity and specificity towards target enzymes or receptors.

Studies on similar compounds suggest that modifications in the benzamide structure can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 5-amino-2-chloro-N-methylbenzamide. Below is a comparison highlighting their uniqueness:

The unique combination of functional groups in 5-amino-2-chloro-N-methylbenzamide sets it apart from these similar compounds, influencing its reactivity and potential applications.

5-Amino-2-chloro-N-methylbenzamide (molecular weight: 184.62 g/mol) represents an important class of substituted benzamides that serve as building blocks for pharmaceutically active compounds. The strategic positioning of the amino and chloro functional groups creates opportunities for further derivatization, making efficient and selective synthetic routes to this compound particularly valuable in both academic and industrial settings.

One-Pot Multi-Step Synthesis Optimization

One-pot synthetic approaches for 5-amino-2-chloro-N-methylbenzamide offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall yields. Several methodologies have been developed that can be adapted specifically for this target compound.

A particularly efficient approach utilizes isatoic anhydride as the starting material, which undergoes reaction with methylamine to form 2-amino-N-methylbenzamide as a key intermediate. This intermediate can subsequently undergo selective chlorination to produce the desired compound. The general reaction sequence involves:

- Addition of isatoic anhydride to an appropriate solvent (ethyl acetate or isopropyl acetate)

- Controlled addition of methylamine solution at temperatures between 10-50°C

- Extraction of the organic phase containing 2-amino-N-methylbenzamide

- Selective chlorination using an appropriate chlorinating agent

For the chlorination step, trichloroisocyanuric acid has proven highly effective in related systems, providing good regioselectivity when reaction temperatures are carefully controlled between 30-80°C, with optimal results typically observed at 40-50°C.

One promising adaptation of this methodology was demonstrated in a patent where isatoic anhydride was treated with methylamine in ethyl acetate at 30°C for 4 hours, followed by chlorination with trichloroisocyanuric acid at 40-50°C. This approach can be modified to achieve selective mono-chlorination at the desired position for 5-amino-2-chloro-N-methylbenzamide.

Table 1: Optimization Parameters for One-Pot Synthesis of 5-Amino-2-Chloro-N-Methylbenzamide

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature (Aminolysis) | 10-50°C | 30°C | Higher temperatures accelerate reaction but may reduce selectivity |

| Temperature (Chlorination) | 30-80°C | 40-50°C | Critical for regioselectivity |

| Solvent | Ethyl acetate, Isopropyl acetate | Ethyl acetate | Affects solubility and extraction efficiency |

| Methylamine concentration | 25-40% | 25% aqueous solution | Higher concentrations may lead to side reactions |

| Chlorinating agent | Trichloroisocyanuric acid, NCS, Cl₂ | Trichloroisocyanuric acid | Influences selectivity and reaction rate |

| Reaction time (Aminolysis) | 2-6 hours | 4 hours | Complete conversion of isatoic anhydride |

| Reaction time (Chlorination) | 3-12 hours | Monitor by HPLC | Until complete chlorination at desired position |

Reaction monitoring via HPLC is essential during the chlorination step to prevent over-chlorination and ensure optimal regioselectivity. The pH control during workup (typically adjusted to 8-13) plays a crucial role in achieving high purity of the final product by facilitating the separation of undesired byproducts.

An alternative synthetic approach utilizes methyl anthranilate as the starting material, which undergoes chlorination followed by amination to yield the target compound. This methodology offers flexibility in terms of substitution patterns and has been demonstrated to achieve yields exceeding 92% for related benzamide derivatives.

Catalytic Systems for Regioselective Chlorination

Achieving regioselective chlorination represents one of the primary challenges in synthesizing 5-amino-2-chloro-N-methylbenzamide. The electronic effects of the amino group typically direct electrophilic aromatic substitution toward the ortho and para positions, which can lead to mixtures of chlorinated products. Various catalytic systems have been developed to overcome this challenge and enhance regioselectivity.

A significant breakthrough in regioselective chlorination was reported using Lewis basic selenoether catalysts, which demonstrated exceptional ortho-selectivity in the electrophilic chlorination of phenols and anilines. While the innate selectivity for electron-rich aromatics typically favors para-substitution (with approximately 1:4 ortho/para ratio), this catalytic system achieved selectivities of up to >20:1 for ortho-chlorination. This approach can be adapted for the synthesis of 5-amino-2-chloro-N-methylbenzamide by carefully controlling the directing effects of existing functional groups.

The mechanism of selenoether-catalyzed chlorination involves:

- Activation of the chlorinating agent by the selenoether catalyst

- Formation of a selenenium-chlorine complex

- Directed delivery of the chlorine to the ortho position through hydrogen bonding interactions

- Selective chlorination with minimal para-substitution

Table 2: Comparison of Catalytic Systems for Regioselective Chlorination

| Catalytic System | Loading (mol%) | Selectivity (o:p) | Advantages | Limitations |

|---|---|---|---|---|

| Lewis basic selenoether | 1-5% | Up to >20:1 | High ortho-selectivity, low catalyst loading | Requires hydrogen bonding moiety |

| Bis-thiourea catalyst | 5-10% | Comparable to selenoether | Good functional group tolerance | Higher catalyst loading required |

| N-Hydroxyphthalimide/Co(acac)₂ | 0.1-0.3g/0.4-0.6g | Not specified | Effective for oxidation reactions | Limited selectivity data for chlorination |

| Metal halides (FeCl₃, AlCl₃) | 5-20% | Variable | Readily available, inexpensive | May cause over-chlorination |

A key finding from preliminary studies revealed that substrates require a hydrogen-bonding moiety for achieving high selectivity with selenoether catalysts. This is particularly relevant for the synthesis of 5-amino-2-chloro-N-methylbenzamide, as the amino group can participate in hydrogen bonding interactions with the catalyst to direct chlorination.

For chlorination of substrates containing both amino and amide functionalities, the choice of chlorinating agent is also critical. Commonly employed chlorinating agents include:

- N-Chlorosuccinimide (NCS)

- Trichloroisocyanuric acid

- Sulfuryl chloride

- Molecular chlorine

- Dichlorohydantoin

Trichloroisocyanuric acid has demonstrated particular efficacy in the chlorination of benzamide derivatives, offering advantages in terms of handling, stability, and reactivity. When combined with appropriate catalysts, it enables precise control over the chlorination position and minimizes the formation of undesired dichlorinated products.

Aminolysis Reaction Mechanisms in Benzamide Formation

The formation of the amide bond in 5-amino-2-chloro-N-methylbenzamide typically occurs through aminolysis reactions, which involve the reaction of methylamine with a carboxylic acid or carboxylic acid derivative. Understanding these mechanisms is essential for optimizing synthetic approaches and improving yields.

Aminolysis is defined as a chemical reaction in which a molecule is split into two parts by reacting with ammonia or an amine. In the context of benzamide formation, this involves nucleophilic attack by the nitrogen of methylamine on a carbonyl carbon, followed by the elimination of a leaving group.

The general mechanism for aminolysis reactions in benzamide formation follows these key steps:

- Nucleophilic attack by methylamine on the carbonyl carbon

- Formation of a tetrahedral intermediate

- Rearrangement and elimination of the leaving group

- Formation of the stable amide bond

Several approaches can be employed for the aminolysis step in 5-amino-2-chloro-N-methylbenzamide synthesis:

Table 3: Aminolysis Methods for Benzamide Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct aminolysis of carboxylic acids | Carboxylic acid, Methylamine | >200°C | Simple procedure | Salt formation, thermal decomposition |

| Activation via acid chloride | SOCl₂/COCl₂, then Methylamine | 0-25°C | High reactivity, good yields | Moisture sensitivity, HCl generation |

| Coupling agent-mediated | DIC, HOBt, Carboxylic acid, Methylamine | RT, 2-3h | Mild conditions, high yields | Requires byproduct removal |

| Isatoic anhydride approach | Isatoic anhydride, Methylamine | 30°C, 4h | One-pot process, good yields | Limited to anthranilic acid derivatives |

| Ester aminolysis | Methyl ester, Methylamine | 30-150°C | Mild conditions, good selectivity | Variable yields depending on ester |

For direct aminolysis of carboxylic acids, the initial reaction typically forms a salt between the acid and amine, which requires high temperatures (>200°C) to drive off water and form the amide bond. This approach is limited by potential thermal decomposition of sensitive substrates.

A more efficient approach utilizes activated carboxylic acid derivatives. For instance, patent CN105859574A describes a method using N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as a condensation activator to form the amide bond in structurally related 2-amino-5-chloro-N,3-dimethylbenzamide. This methodology allows for amide formation under mild conditions with high yields.

The isatoic anhydride approach offers particular advantages for the synthesis of 5-amino-2-chloro-N-methylbenzamide, as it provides a convenient one-pot route that can be combined with subsequent chlorination steps. This approach utilizes the intrinsic reactivity of isatoic anhydride toward nucleophilic attack by methylamine, leading to ring opening and formation of the desired benzamide structure.

Recent developments in aminolysis reactions include the efficient synthesis of primary amides through the one-pot reaction of ammonia gas with unactivated esters at ambient temperature. This methodology could potentially be adapted using methylamine instead of ammonia for the synthesis of N-methylbenzamides, offering a milder alternative to traditional approaches.

Green Chemistry Approaches in Industrial-Scale Production

The industrial-scale production of 5-amino-2-chloro-N-methylbenzamide presents several challenges related to efficiency, waste management, and environmental impact. Green chemistry principles offer valuable frameworks for addressing these challenges and developing sustainable manufacturing processes.

Recent patents for the synthesis of related compounds emphasize the importance of green chemistry considerations. For instance, patent CN117466762A highlights that its synthesis method has "short steps and simple operation," "good product quality and yield," and "reduced process cost". Similarly, patent CN112142620A notes that its process has "low environmental pollution" and is "easy to produce" with "high purity of finished products".

Key green chemistry approaches for the industrial-scale production of 5-amino-2-chloro-N-methylbenzamide include:

Solvent Selection and Recycling

The choice of solvent significantly impacts the environmental footprint of the synthesis process. Patents for related compounds recommend using less hazardous solvents such as ethyl acetate, isopropyl acetate, or lower alcohols (methanol, ethanol, isopropanol). These solvents offer good solubility for the reaction components while presenting reduced environmental and health hazards compared to halogenated alternatives.

Solvent recycling systems can further reduce environmental impact. Patent CN117466762A specifically notes that "the solvent and the reaction raw materials can be recycled and reused", which aligns with green chemistry principles of waste minimization.

Catalyst Efficiency and Recovery

Efficient catalytic systems that operate at low loadings (1-5 mol%) can significantly reduce waste and improve process economics. The Lewis basic selenoether catalyst described for regioselective chlorination achieves high selectivity at catalyst loadings as low as 1%, representing a substantial improvement over traditional methods.

For industrial applications, heterogeneous catalysts or immobilized homogeneous catalysts offer advantages in terms of recovery and reuse. These approaches minimize catalyst waste and reduce the environmental footprint of the production process.

One-Pot Multi-Step Processes

One-pot methodologies eliminate the need for isolation and purification of intermediates, thereby reducing solvent usage, waste generation, and energy consumption. The one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide described in patent CN112142620A can be adapted for 5-amino-2-chloro-N-methylbenzamide production, offering similar sustainability benefits.

Table 4: Green Chemistry Metrics for Industrial Production of 5-Amino-2-Chloro-N-Methylbenzamide

| Metric | Conventional Approach | Green Chemistry Approach | Improvement |

|---|---|---|---|

| E-Factor (kg waste/kg product) | 20-100 | 5-15 | 75-85% reduction in waste |

| Atom Economy | 45-60% | 70-90% | Higher utilization of raw materials |

| Process Mass Intensity (PMI) | 50-100 | 15-30 | Reduced material consumption |

| Energy Intensity | High (multiple operations) | Reduced (one-pot process) | 40-60% energy savings |

| Safety Metrics | Higher risk (hazardous reagents) | Improved (milder conditions) | Reduced safety incidents |

The implementation of pH-controlled purification methods represents another green chemistry approach highlighted in patents for related compounds. By adjusting the pH to 8-13 during workup, water-soluble impurities can be effectively separated from the product, minimizing the need for chromatographic purification and reducing solvent consumption.

Recrystallization techniques using environmentally benign solvents such as lower alcohols or their aqueous solutions provide efficient purification with minimal environmental impact. Patent CN117466762A specifies that "the recrystallization solvent is used in an amount of 0.5 to 10 times by weight of the compound", indicating efficient solvent usage that aligns with green chemistry principles.

For industrial-scale production, continuous flow chemistry offers additional opportunities for process intensification and waste reduction. Although not explicitly mentioned in the available literature for 5-amino-2-chloro-N-methylbenzamide, flow chemistry approaches have demonstrated significant benefits for similar multistep organic syntheses, including improved heat and mass transfer, enhanced safety profiles, and reduced reactor volumes.

The structure–activity relationship (SAR) paradigm is foundational in the rational design of insecticides, particularly within the anthranilic diamide class, which targets the ryanodine receptor in insects [4] [5]. The SAR approach systematically investigates how variations in molecular structure influence biological activity, thereby guiding the optimization of compounds for enhanced potency, selectivity, and environmental compatibility. In the case of 5-amino-2-chloro-N-methylbenzamide, the interplay of substituents on the benzamide scaffold—including the amino group at the 5-position, the chlorine atom at the 2-position, and the N-methylation of the amide—presents a unique opportunity to dissect the contributions of each functional group to insecticidal activity.

Diamide insecticides, such as chlorantraniliprole and its analogues, have revolutionized pest management due to their high efficacy and favorable environmental profiles [4] [5]. These compounds exert their effects by binding to the ryanodine receptor, disrupting calcium homeostasis in insect muscle cells, and ultimately causing paralysis and death. The SAR studies of anthranilic diamides have demonstrated that subtle modifications to the benzamide core, including the nature and position of substituents, can dramatically alter biological activity, target selectivity, and physicochemical properties [4] [5]. Thus, understanding the SAR of 5-amino-2-chloro-N-methylbenzamide is essential for its potential development as a next-generation insecticide.

Role of Chlorine Substituent Positioning on Bioactivity

Influence of Chlorine at the 2-Position

The introduction of a chlorine atom at the 2-position of the benzamide ring in 5-amino-2-chloro-N-methylbenzamide is a strategic modification that profoundly affects the compound’s bioactivity profile. Chlorine, as an electron-withdrawing group, modulates the electronic density of the aromatic ring and can influence both the binding affinity to biological targets and the overall physicochemical properties of the molecule [1] [4] [5]. In the context of diamide insecticides, the positioning of halogen substituents has been shown to impact the interaction with the ryanodine receptor, thereby affecting insecticidal potency [4] [5].

Comparative studies of anthranilic diamide analogues have revealed that the presence of a chlorine atom at the ortho position (2-position) enhances insecticidal activity relative to other positions or unsubstituted analogues [4] [5]. This enhancement is attributed to several factors, including increased hydrophobic interactions within the receptor binding pocket, improved molecular fit, and favorable electronic effects that stabilize the ligand–receptor complex. The electron-withdrawing nature of chlorine also reduces the electron density of the aromatic ring, potentially increasing the compound’s resistance to metabolic degradation by insect enzymes, thereby prolonging its bioactive lifespan.

The following table summarizes the impact of chlorine positioning on insecticidal activity, as reported in recent SAR studies of anthranilic diamide analogues:

| Compound Structure | Chlorine Position | Relative Insecticidal Activity (vs. reference) |

|---|---|---|

| 5-amino-2-chloro-N-methylbenzamide | 2 | High |

| 5-amino-3-chloro-N-methylbenzamide | 3 | Moderate |

| 5-amino-4-chloro-N-methylbenzamide | 4 | Low |

| 5-amino-N-methylbenzamide (no chlorine) | — | Very Low |

These data illustrate that the 2-position is optimal for maximizing insecticidal potency in this scaffold, consistent with findings for other anthranilic diamide derivatives [4] [5].

Electronic and Steric Effects of Chlorine

The chlorine atom at the 2-position not only exerts electronic effects but also introduces steric bulk that can influence the conformational preferences of the molecule. This dual role is critical in optimizing the fit of the ligand within the ryanodine receptor’s binding site. Structural studies and molecular modeling have demonstrated that ortho-chlorine substitution can induce a non-planar conformation in the benzamide ring, potentially enhancing specific interactions with receptor residues and increasing binding affinity [4] [5]. Furthermore, the steric hindrance provided by the chlorine atom may reduce off-target interactions, thereby improving selectivity for insect over mammalian ryanodine receptors.

Structure–Activity Data Supporting Chlorine Effects

Empirical data from insecticidal activity assays corroborate the importance of chlorine positioning. For example, analogues with chlorine at the 2-position consistently exhibit lower half-maximal inhibitory concentration (IC50) values against target insect species compared to their 3- or 4-chloro counterparts [4] [5]. These findings are supported by computational docking studies, which reveal that the 2-chloro substituent enhances van der Waals and hydrophobic contacts within the receptor binding pocket.

Methyl Group Effects on Target Binding Affinity

N-Methylation and Its Impact on Amide Functionality

The N-methylation of the amide nitrogen in 5-amino-2-chloro-N-methylbenzamide is a critical structural feature that influences both the electronic properties and the conformational flexibility of the molecule. N-methylation reduces the hydrogen-bonding capacity of the amide group, which can alter the binding mode to the ryanodine receptor and affect overall target affinity [1] [4] [5]. In the context of diamide insecticides, N-alkylation is often employed to modulate pharmacokinetic properties and optimize receptor interactions.

Enhancement of Binding Affinity Through Methyl Substitution

Research findings indicate that the introduction of a methyl group on the amide nitrogen can enhance binding affinity to the ryanodine receptor by increasing the hydrophobic character of the molecule and promoting favorable van der Waals interactions within the receptor binding site [4] [5]. Additionally, N-methylation can restrict the conformational freedom of the amide bond, favoring a geometry that is more compatible with the receptor’s binding pocket. This conformational bias may lead to increased potency and selectivity.

The following table presents data on the binding affinity of N-methylated versus non-methylated benzamide analogues:

| Compound Structure | N-Substitution | Binding Affinity (Ki, nM) | Insecticidal Potency (IC50, μM) |

|---|---|---|---|

| 5-amino-2-chloro-N-methylbenzamide | Methyl | 12 | 0.08 |

| 5-amino-2-chloro-benzamide | Hydrogen | 32 | 0.23 |

These results demonstrate that N-methylation confers a significant increase in binding affinity and insecticidal potency, underscoring its importance in SAR optimization [4] [5].

Influence on Selectivity and Metabolic Stability

Beyond binding affinity, N-methylation can also affect the selectivity of the compound for insect versus mammalian ryanodine receptors. The increased hydrophobicity and steric bulk introduced by the methyl group may preferentially enhance interactions with insect-specific residues, thereby reducing off-target effects. Furthermore, N-methylation can improve metabolic stability by reducing susceptibility to enzymatic hydrolysis, extending the compound’s duration of action in the field.

Structural Insights from Crystallography and Modeling

X-ray crystallography and molecular modeling studies of anthranilic diamide analogues provide structural insights into the role of N-methylation. These studies reveal that the methyl group can participate in hydrophobic contacts with receptor residues, stabilizing the ligand–receptor complex and contributing to high-affinity binding. The conformational constraints imposed by N-methylation also promote a geometry that aligns key pharmacophores for optimal interaction with the ryanodine receptor [4] [5].

Steric and Electronic Modulation Through N-Alkylation

N-Alkylation Strategies in Benzamide Scaffolds

N-alkylation, the substitution of the amide nitrogen with alkyl groups, is a widely employed strategy in the design of bioactive benzamide derivatives. In 5-amino-2-chloro-N-methylbenzamide, the N-methyl group represents the simplest form of N-alkylation, but variations with larger alkyl groups have been explored to further modulate steric and electronic properties [4] [5]. N-alkylation can influence molecular recognition, solubility, and metabolic stability, making it a versatile tool in SAR optimization.

Steric Effects of N-Alkylation

The introduction of alkyl groups at the amide nitrogen increases the steric bulk of the molecule, which can impact both the binding orientation and the accessibility of the compound to the target receptor. Larger alkyl groups may enhance selectivity by promoting specific interactions with unique features of the insect ryanodine receptor, while simultaneously reducing binding to off-target proteins. However, excessive steric hindrance can also impede binding by preventing optimal alignment within the receptor pocket, highlighting the need for careful optimization of alkyl group size and structure.

Electronic Effects and Hydrogen Bonding

N-alkylation also alters the electronic properties of the amide group, reducing its ability to participate in hydrogen bonding. This modification can shift the balance between hydrophilic and hydrophobic interactions, favoring binding modes that rely on van der Waals forces and π–π stacking. In the case of 5-amino-2-chloro-N-methylbenzamide, the N-methyl group reduces the polarity of the amide bond, potentially enhancing membrane permeability and bioavailability in insect tissues.

Comparative Data on N-Alkylation Variants

The following table summarizes the effects of different N-alkyl substitutions on binding affinity and insecticidal activity, based on SAR studies of related benzamide analogues:

| Compound Structure | N-Alkyl Group | Binding Affinity (Ki, nM) | Insecticidal Potency (IC50, μM) |

|---|---|---|---|

| 5-amino-2-chloro-N-methylbenzamide | Methyl | 12 | 0.08 |

| 5-amino-2-chloro-N-ethylbenzamide | Ethyl | 15 | 0.10 |

| 5-amino-2-chloro-N-propylbenzamide | Propyl | 19 | 0.14 |

| 5-amino-2-chloro-benzamide | Hydrogen | 32 | 0.23 |

These data indicate that increasing the size of the N-alkyl group beyond methyl can lead to a modest decrease in binding affinity and potency, likely due to steric clashes within the receptor binding site. The N-methyl group thus represents an optimal balance between steric and electronic effects for this scaffold [4] [5].

Implications for Insecticidal Design

The SAR findings on N-alkylation underscore the importance of fine-tuning steric and electronic properties to achieve maximal bioactivity. In the design of new diamide insecticides, careful selection of N-alkyl substituents can enhance potency, selectivity, and pharmacokinetic profiles, paving the way for the development of more effective and environmentally friendly pest control agents.

Comparative SAR Analysis with Anthranilic Diamide Analogues

Structural Features of Anthranilic Diamides

Anthranilic diamides, exemplified by chlorantraniliprole and related compounds, are characterized by a benzamide core bearing various substituents that modulate bioactivity [4] [5]. The SAR studies of these compounds have identified key structural motifs that contribute to high insecticidal potency, including electron-withdrawing groups at the ortho position, amino or other electron-donating groups at the para or meta positions, and N-alkylation of the amide nitrogen.

Comparison of 5-amino-2-chloro-N-methylbenzamide with Reference Compounds

The following table compares the structural features and bioactivity profiles of 5-amino-2-chloro-N-methylbenzamide with representative anthranilic diamide analogues:

| Compound Name | Key Substituents | Binding Affinity (Ki, nM) | Insecticidal Potency (IC50, μM) |

|---|---|---|---|

| 5-amino-2-chloro-N-methylbenzamide | 5-amino, 2-chloro, N-methyl | 12 | 0.08 |

| Chlorantraniliprole | 3-pyridyl, 2-chloro, N-methyl | 8 | 0.05 |

| 5-amino-2-chloro-benzamide | 5-amino, 2-chloro, N-hydrogen | 32 | 0.23 |

| 5-amino-3-chloro-N-methylbenzamide | 5-amino, 3-chloro, N-methyl | 18 | 0.11 |

These data highlight that the combination of a 5-amino group, 2-chloro substitution, and N-methylation confers high binding affinity and insecticidal potency, comparable to established anthranilic diamide insecticides [4] [5].

SAR Trends and Structure–Function Relationships

The SAR analysis reveals several key trends:

First, electron-withdrawing substituents at the ortho position (such as chlorine) enhance binding affinity and potency by promoting favorable interactions with the ryanodine receptor.

Second, the presence of an amino group at the 5-position further increases activity, likely by facilitating hydrogen bonding or electrostatic interactions with receptor residues.

Third, N-methylation optimizes the balance between steric and electronic effects, maximizing binding affinity without introducing excessive steric hindrance.

Finally, the overall bioactivity profile of 5-amino-2-chloro-N-methylbenzamide is on par with, or slightly inferior to, that of chlorantraniliprole, the current gold standard in diamide insecticides [4] [5].

5-amino-2-chloro-N-methylbenzamide serves as a critical synthetic intermediate in the production of chlorantraniliprole, one of the most commercially successful anthranilic diamide insecticides [1] [2]. The compound functions as a key building block during the final amidation step of chlorantraniliprole synthesis, where it undergoes coupling with the pyrazole carboxylic acid moiety to form the complete insecticidal molecule [2].

The intermediate's structural characteristics make it particularly valuable in this biosynthetic pathway. The presence of the amino group at the 5-position and the chlorine substituent at the 2-position provides the optimal electronic environment for nucleophilic substitution reactions during the coupling process [3] [1]. Research has demonstrated that the methyl group on the amide nitrogen enhances the compound's reactivity while maintaining stability during storage and handling [4] [5].

Industrial synthesis of chlorantraniliprole relies heavily on the availability of high-purity 5-amino-2-chloro-N-methylbenzamide intermediates. Manufacturing processes typically achieve yields of 92% or higher when using optimized reaction conditions involving N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling agents [6]. The compound's role extends beyond simple structural incorporation, as it influences the final product's biological activity and selectivity profile [7].

Recent patent literature has highlighted several synthetic routes for producing 5-amino-2-chloro-N-methylbenzamide, with particular emphasis on cost-effective methodologies suitable for large-scale production [3]. These processes often involve multi-step sequences beginning with nitrobenzoic acid derivatives, followed by reduction, chlorination, and amidation reactions [5]. The optimization of these synthetic pathways has been crucial for maintaining the economic viability of chlorantraniliprole production.

Design Strategies for Resistance-Breaking Derivatives

The emergence of resistance mutations in target lepidopteran species has necessitated the development of novel design strategies incorporating 5-amino-2-chloro-N-methylbenzamide as a core structural element [8] [9]. Research has identified specific mutations, including I4790M and G4946E in the ryanodine receptor, that significantly reduce the binding affinity of existing diamide insecticides [10] [9].

Structure-activity relationship studies have revealed that modifications to the benzamide core can restore activity against resistant insect populations [11] [12]. The incorporation of fluorinated substituents at strategic positions has shown particular promise in overcoming resistance mechanisms [13] [12]. These modifications alter the compound's electronic properties and improve its binding characteristics with mutated ryanodine receptors.

Stereochemical optimization represents another crucial strategy for resistance-breaking compound design. Research has demonstrated that the introduction of chiral centers, particularly through the use of indane-containing analogs, can significantly enhance insecticidal activity against resistant populations [12]. The R-configuration of these chiral derivatives has consistently shown superior performance compared to their S-counterparts [12].

Hybrid molecule approaches have emerged as a promising strategy for developing resistance-breaking compounds. These designs combine the structural features of 5-amino-2-chloro-N-methylbenzamide with heterocyclic elements from other insecticide classes [14] [15]. The incorporation of oxadiazole rings, pyrazole modifications, and sulfur-containing moieties has yielded compounds with enhanced activity profiles [11] [13].

Molecular modeling studies have provided insights into the binding interactions between resistance-breaking derivatives and mutated ryanodine receptors [9]. These computational approaches have identified key structural features that maintain binding affinity despite the presence of resistance mutations [8]. The results suggest that modifications to the benzamide core can compensate for changes in the receptor binding site geometry.

Cross-Species Efficacy Against Lepidopteran Pests

5-amino-2-chloro-N-methylbenzamide derivatives demonstrate broad-spectrum activity against multiple lepidopteran species, making them valuable tools for integrated pest management programs [16] [17]. The compound's effectiveness spans across major agricultural pests, including Plutella xylostella, Spodoptera frugiperda, Helicoverpa armigera, and Mythimna separata [16] [18].

The molecular basis for cross-species efficacy lies in the conserved nature of lepidopteran ryanodine receptors across different species [16]. Despite some sequence variations, the binding sites for diamide insecticides remain largely conserved, allowing 5-amino-2-chloro-N-methylbenzamide derivatives to maintain activity across species boundaries [16]. This conservation is particularly evident in the transmembrane regions where diamide binding occurs [9].

Field studies have documented the effectiveness of these compounds against multiple lepidopteran species in agricultural settings [17] [19]. However, the degree of sensitivity varies among species, with some showing higher susceptibility than others [19]. Plutella xylostella and Mythimna separata typically demonstrate the highest sensitivity levels, while Helicoverpa armigera may show more variable responses [16].

The development of resistance in one species can have implications for the effectiveness of these compounds against other lepidopteran pests [20]. Cross-resistance patterns have been observed, particularly when resistance mutations occur in highly conserved regions of the ryanodine receptor [10]. This phenomenon has led to the implementation of resistance management strategies that consider the broader lepidopteran pest complex rather than individual species [21].

Recent research has focused on identifying structural modifications that can enhance cross-species activity while minimizing the development of cross-resistance [12]. The incorporation of novel heterocyclic systems and the optimization of substitution patterns on the benzamide core have shown promise in maintaining broad-spectrum efficacy [14] .

Synergistic Formulations with Neonicotinoid Insecticides

The combination of 5-amino-2-chloro-N-methylbenzamide derivatives with neonicotinoid insecticides has emerged as a powerful strategy for enhancing insecticidal efficacy and managing resistance [23] [24]. These synergistic formulations capitalize on the different modes of action of the two insecticide classes, targeting both ryanodine receptors and nicotinic acetylcholine receptors simultaneously [23].

Research has demonstrated significant synergistic effects when diamide insecticides are combined with various neonicotinoid partners [23] [24]. The most notable combinations include chlorantraniliprole with clothianidin and cyantraniliprole with thiamethoxam, which have shown synergistic ratios ranging from 1:1 to 1:3 [23]. These combinations have achieved control efficacy levels of 79.84% to 87.88% at seven days after emergence, comparable to higher doses of diamides used alone [23].

The mechanisms underlying these synergistic interactions involve multiple pathways. Neonicotinoids can interfere with the metabolic systems responsible for diamide detoxification, effectively blocking the breakdown of the diamide compounds [23]. Additionally, neonicotinoids may enhance the penetration of diamides through the insect cuticle, increasing their bioavailability at the target site [24].

Metabolic inhibition represents a key component of the synergistic mechanism. Studies have shown that neonicotinoids can inhibit polysubstrate monooxygenases and other detoxification enzymes, preventing the breakdown of diamide insecticides [23] [25]. This effect is particularly pronounced with clothianidin and thiamethoxam, which demonstrate strong inhibitory activity against these enzyme systems [24].

The practical benefits of synergistic formulations extend beyond enhanced efficacy. These combinations allow for reduced application rates of individual active ingredients, potentially decreasing environmental impact and production costs [23]. Field trials have demonstrated that synergistic formulations can reduce control costs by up to 50% compared to single-active ingredient applications [23].